

Application Notes: Targeted mCpG Demethylation Using CRISPR-dCas9-Tet1

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Compound of Interest

Compound Name: *Mcdpg*

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Introduction

DNA methylation, specifically the addition of a methyl group to cytosine residues in CpG dinucleotides (mCpG), is a crucial epigenetic modification involved in regulating gene expression.^{[1][2][3]} Aberrant DNA methylation patterns are associated with various diseases, including cancer.^{[1][3][4]} The ability to precisely edit DNA methylation at specific genomic loci is a powerful tool for both basic research and therapeutic development.^{[1][3][5]} Traditional methods for altering DNA methylation often lack specificity, affecting the entire genome.^{[1][3]}

The CRISPR-Cas9 system has been repurposed for epigenome editing by fusing the catalytically inactive Cas9 (dCas9) protein to the catalytic domain of the Ten-eleven translocation 1 (Tet1) enzyme.^{[1][2][3][6]} The dCas9-Tet1 fusion protein can be targeted to specific genomic loci by a single guide RNA (sgRNA), where the Tet1 catalytic domain can then initiate demethylation.^{[1][3][6]} This system offers a highly specific and efficient method for targeted demethylation, allowing for the investigation of the functional consequences of methylation at specific sites and the potential for therapeutic intervention.^{[1][3]}

Principle of the dCas9-Tet1 System

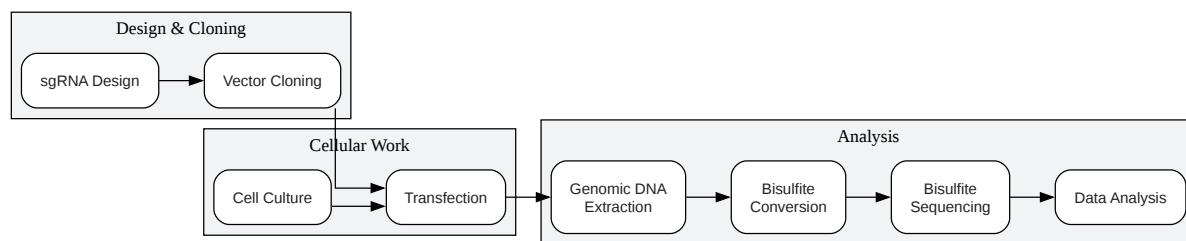
The dCas9-Tet1 system leverages the programmability of the CRISPR-dCas9 system for targeted DNA binding. The catalytically dead Cas9 (dCas9) protein retains its ability to bind to a specific DNA sequence as directed by a guide RNA (sgRNA), but it cannot cleave the DNA. By fusing the catalytic domain of the Tet1 enzyme to dCas9, the demethylating activity of Tet1 can be precisely targeted to a desired genomic locus.

The Tet1 enzyme is a dioxygenase that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms of cytosine are then recognized and excised by the base excision repair (BER) pathway, ultimately leading to the replacement of the methylated cytosine with an unmethylated cytosine.

Experimental Workflow and Protocols

A typical workflow for targeted mCpG demethylation using the dCas9-Tet1 system involves sgRNA design, vector construction, delivery into cells, and analysis of demethylation.[2][6]

Diagram: Experimental Workflow



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Caption: Experimental workflow for dCas9-Tet1 mediated demethylation.

Protocol 1: sgRNA Design for Targeting CpG Islands

Effective sgRNA design is critical for successful targeted demethylation.

Guidelines for sgRNA Design:

- PAM Sequence: The protospacer sequence of the sgRNA should be immediately adjacent to a Protospacer Adjacent Motif (PAM), which is 5'-NGG-3' for the commonly used

Streptococcus pyogenes dCas9.[2] The PAM sequence itself should not be included in the sgRNA target sequence.[2][3]

- Length: The sgRNA protospacer is typically 20 nucleotides long, but lengths as short as 17 nucleotides can be effective.[2][3]
- CpG Overlap: Avoid designing sgRNAs that overlap with CpG sites within the target region, as this can hinder demethylation of those sites.[2][6]
- Target Region: A single sgRNA can effectively induce demethylation within a window of approximately 150-200 base pairs downstream of the PAM sequence.[2][6] For larger CpG islands, multiple sgRNAs may be necessary to achieve broad demethylation.[6]
- Off-Target Analysis: Use online tools to predict and minimize potential off-target binding of the sgRNA.

Procedure:

- Identify the target CpG island or differentially methylated region (DMR) using genome browsers or experimental data.[2]
- Use sgRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA sequences within the target region that adhere to the guidelines above.
- Select 2-3 of the top-scoring sgRNAs for experimental validation.

Protocol 2: Vector Construction

The dCas9-Tet1 fusion protein and the sgRNA are typically expressed from separate plasmids. Several plasmids containing dCas9-Tet1 fusions are available through repositories like Addgene.[7][8][9]

Materials:

- dCas9-Tet1 expression vector (e.g., Fuw-dCas9-Tet1-P2A-BFP, Addgene #108245)[6]
- sgRNA expression vector (e.g., pgRNA-modified, Addgene #84477)[6]

- Synthesized oligonucleotides for the sgRNA protospacer
- Restriction enzymes and T4 DNA ligase
- Competent *E. coli* cells

Procedure:

- Anneal sgRNA Oligonucleotides:
 - Synthesize two complementary oligonucleotides encoding the chosen 20 bp protospacer sequence. Add appropriate overhangs compatible with the restriction sites in the sgRNA expression vector.
 - Anneal the oligonucleotides by mixing them in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
- Clone into sgRNA Vector:
 - Digest the sgRNA expression vector with the appropriate restriction enzyme(s).
 - Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
 - Transform the ligation product into competent *E. coli* and select for positive clones by antibiotic resistance.
- Verify the Construct:
 - Isolate plasmid DNA from several colonies.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 3: Cell Culture and Transfection

Materials:

- Mammalian cell line of interest (e.g., HEK293T)
- Complete cell culture medium

- Transfection reagent (e.g., Lipofectamine 3000)
- dCas9-Tet1 and sgRNA expression plasmids

Procedure:

- Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluence at the time of transfection.
- Transfection:
 - Co-transfect the cells with the dCas9-Tet1 expression plasmid and the specific sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
 - Include appropriate controls, such as a non-targeting sgRNA and a mock transfection.
- Incubation: Incubate the cells for 48-72 hours post-transfection to allow for expression of the dCas9-Tet1 and sgRNA and for demethylation to occur.

Protocol 4: Analysis of Targeted Demethylation by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution.[10][11][12]

Materials:

- Genomic DNA extraction kit
- Bisulfite conversion kit (e.g., Qiagen EpiTect Bisulfite Kit)[13]
- PCR primers designed to amplify the target region from bisulfite-converted DNA
- Taq polymerase suitable for amplifying bisulfite-converted DNA
- PCR purification kit[13]

- Cloning vector and competent cells for TA cloning (optional, for Sanger sequencing)
- Next-generation sequencing platform (for targeted deep sequencing)

Procedure:

- Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
- Bisulfite Conversion:
 - Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit.[11][13] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
- PCR Amplification:
 - Design primers specific to the bisulfite-converted DNA sequence of the target region. These primers should not contain CpG sites to ensure unbiased amplification of both methylated and unmethylated alleles.[11][14]
 - Perform PCR to amplify the target region from the bisulfite-converted DNA.
- Sequencing and Analysis:
 - Sanger Sequencing: Purify the PCR product, clone it into a TA vector, and sequence individual clones. Analyze the sequences to determine the methylation status of each CpG site.
 - Next-Generation Sequencing (NGS): For a more quantitative analysis, perform targeted deep bisulfite sequencing.[10][13] This allows for the analysis of thousands of reads per sample, providing a quantitative measure of methylation at each CpG site.
- Data Analysis: Calculate the percentage of methylation at each CpG site by dividing the number of reads with a 'C' at that position by the total number of reads.

Data Presentation

Quantitative data from targeted demethylation experiments should be summarized in a clear and structured manner.

Table 1: Example of Demethylation Efficiency at a Target Locus

sgRNA	Target CpG Site	% Methylation (Control)	% Methylation (dCas9-Tet1)	Demethylation Efficiency
sgRNA-1	CpG 1	95%	20%	75%
	CpG 2	92%	25%	67%
sgRNA-2	CpG 1	95%	30%	65%
	CpG 2	92%	35%	57%
Non-targeting	CpG 1	95%	94%	1%
	CpG 2	92%	91%	1%

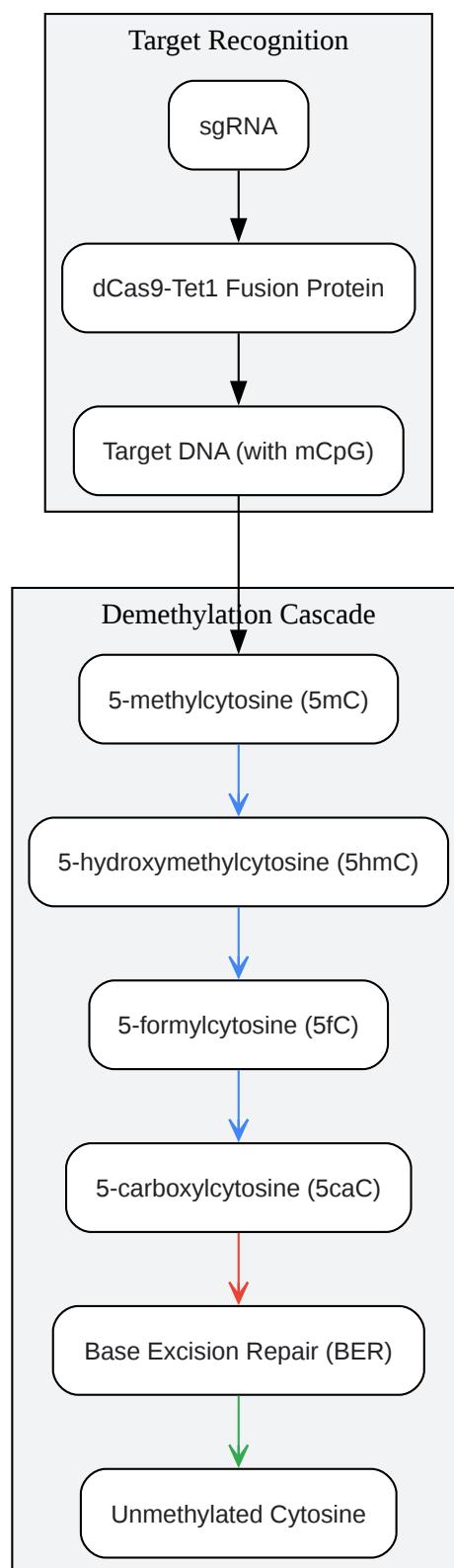
Table 2: Off-Target Analysis

Off-target effects are a major concern for any CRISPR-based technology.[15][16] It is important to assess the methylation status at potential off-target sites that have high sequence similarity to the on-target site.

sgRNA	Potential Off-Target Locus	Mismatches	% Methylation (Control)	% Methylation (dCas9-Tet1)
sgRNA-1	Gene X Promoter	2	80%	78%
	Gene Y Intron	3	50%	52%

Visualizations

Diagram: Mechanism of dCas9-Tet1 Mediated Demethylation

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Caption: Mechanism of targeted demethylation by dCas9-Tet1.

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